molecular formula C17H13BrFN3OS B4574980 N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea

N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea

Cat. No.: B4574980
M. Wt: 406.3 g/mol
InChI Key: OQUJLDBRQBQNHF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea is a useful research compound. Its molecular formula is C17H13BrFN3OS and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.99467 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities

Compounds related to N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea have been explored for various pharmacological activities. For instance, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic activity and potent muscle-relaxant properties, which appear to be centrally mediated. These findings suggest that modifications in the chemical structure of urea derivatives can lead to significant pharmacological effects, including separation from other CNS activities like anticonvulsant, sedative, and hypnotic effects (Rasmussen et al., 1978).

Cytokinin-like Activity in Plant Biology

Urea derivatives have shown to be positive regulators of cell division and differentiation in plants, acting as synthetic cytokinins. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) are known for their cytokinin-like activity, which often exceeds that of adenine compounds. This activity is critical in in vitro plant morphogenesis studies, enhancing adventitious root formation and offering insights into the mode of action of these compounds (Ricci & Bertoletti, 2009).

Enzyme Inhibition and Anticancer Investigations

Research into urea derivatives also includes their potential as enzyme inhibitors and anticancer agents. For example, seventeen urea derivatives were evaluated for their inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Additionally, some of these compounds displayed in vitro anticancer activity against prostate cancer cell lines, indicating the therapeutic potential of urea derivatives in cancer treatment (Mustafa, Perveen, & Khan, 2014).

Material Science Applications

In material science, urea derivatives have been utilized in the synthesis of chitin nanofibers using deep eutectic solvents, which are mixtures of choline halide and thiourea. This process highlights the role of urea derivatives in facilitating the production of nanofibers, which have applications in creating bio-nanocomposite gel beads for drug delivery systems (Mukesh et al., 2014).

Properties

IUPAC Name

1-(2-bromophenyl)-3-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3OS/c1-10-15(11-6-8-12(19)9-7-11)21-17(24-10)22-16(23)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUJLDBRQBQNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.